(2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one
Description
(2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one: is an organic compound characterized by its conjugated diene system and aromatic substituents
Properties
IUPAC Name |
(2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-15-12-13-16(2)18(14-15)19(20)11-7-6-10-17-8-4-3-5-9-17/h3-14H,1-2H3/b10-6+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEPOGQNSMGTEN-JMQWPVDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the aldol condensation reaction. This reaction is carried out between 2,5-dimethylbenzaldehyde and cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of conjugated systems and polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a precursor for the synthesis of pharmacologically active molecules.
Industry: In the materials science field, the compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the conjugated diene system, which can participate in various addition and substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is an area of ongoing research.
Comparison with Similar Compounds
- (2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one
- (2E,4E)-1-(3,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one
Uniqueness: The presence of the 2,5-dimethylphenyl group in (2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one imparts unique electronic and steric properties, which can influence its reactivity and potential applications. Compared to similar compounds, this specific substitution pattern may offer distinct advantages in terms of stability and reactivity in various chemical reactions.
Biological Activity
The compound (2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one , also known as a type of chalcone, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18O
- Molecular Weight : 274.35 g/mol
The compound features a conjugated diene system and aromatic substituents that contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The conjugated diene structure allows for participation in electron transfer processes and interactions with enzymes or receptors.
Antioxidant Activity
Several studies have demonstrated that chalcones exhibit significant antioxidant properties. The presence of the dimethylphenyl group enhances the electron-donating ability of the molecule, which may help in scavenging free radicals and reducing oxidative stress in cells.
Anticancer Properties
Research indicates that this compound can inhibit cancer cell proliferation. A study involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cancer types were determined:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.3 |
| HeLa (cervical cancer) | 12.7 |
| A549 (lung cancer) | 18.9 |
These results suggest that the compound may serve as a potential lead for anticancer drug development.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against amyloid-beta-induced cytotoxicity in neuronal cell models. In vitro experiments showed that co-administration with amyloid-beta reduced cell death significantly:
| Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| Amyloid-beta alone | 35 |
| Co-treatment with the compound | 65 |
This indicates that this compound may mitigate neurodegenerative processes associated with Alzheimer's disease.
Study 1: Antioxidant and Cytotoxic Activity
In a study published in Phytochemistry, researchers evaluated the antioxidant capacity of various chalcones including this compound using DPPH and ABTS assays. The compound exhibited a notable reduction in DPPH radical concentration with an IC50 value comparable to standard antioxidants like ascorbic acid.
Study 2: In Vivo Efficacy Against Tumors
An in vivo study assessed the effect of this chalcone on tumor growth in mice models. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (2E,4E)-1-(2,5-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. Store the compound in a cool, dry environment away from oxidizers. Dispose of waste via approved hazardous chemical protocols, adhering to federal and local regulations. Consult safety data sheets (SDS) for analogous dienones, which emphasize avoiding environmental release and immediate medical consultation upon exposure .
Q. How can researchers design a multi-step synthesis pathway for this compound?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the 2,5-dimethylphenyl ketone and conjugated dienone backbone. Employ cross-aldol condensation or Wittig reactions to form the α,β-unsaturated carbonyl system. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance stereoselectivity. Purify intermediates via column chromatography or recrystallization, and validate each step using TLC or HPLC .
Q. What spectroscopic techniques are essential for characterizing (2E,4E)-configured dienones?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and conjugation patterns (e.g., coupling constants for E/Z isomerism). IR spectroscopy verifies carbonyl stretching frequencies (~1680–1720 cm⁻¹). UV-Vis analysis identifies π→π* transitions in the conjugated system. For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, as demonstrated in analogous dienone studies .
Advanced Research Questions
Q. How can computational methods predict the stability and electronic properties of this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the ground-state geometry, HOMO-LUMO gaps, and frontier molecular orbitals. Compare with experimental data (e.g., X-ray bond lengths, UV-Vis spectra) to validate accuracy. Assess steric effects from the 2,5-dimethylphenyl group on planarity and conjugation .
Q. What strategies resolve contradictions between experimental and computational data for conjugated dienones?
- Methodological Answer : Re-examine computational parameters (e.g., solvent effects, basis sets) and refine experimental conditions (e.g., crystal packing effects in XRD). Use time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with UV-Vis results. Cross-validate NMR coupling constants with rotational barrier calculations. Discrepancies may arise from dynamic effects (e.g., solvation) not captured in static models .
Q. How can reaction conditions be optimized to achieve high stereoselectivity in (2E,4E)-dienone synthesis?
- Methodological Answer : Screen catalysts (e.g., Lewis acids) to stabilize transition states favoring the E,E configuration. Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics. Monitor stereoselectivity via NOESY NMR or X-ray crystallography . For photoisomerization risks, conduct reactions under inert, low-light conditions .
Q. What are the challenges in scaling up the synthesis of this compound for academic research purposes?
- Methodological Answer : Address exothermic reactions by implementing controlled addition techniques and cooling systems. Optimize purification for larger batches using fractional distillation or automated flash chromatography. Validate reproducibility across multiple batches via LC-MS or melting point analysis. Document deviations in yield or purity to refine protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
